(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Description

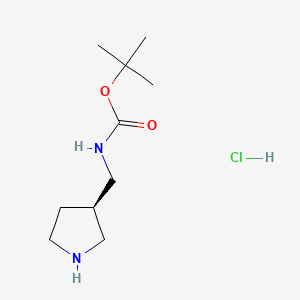

“(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” (CAS: 1217858-20-2) is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol . Its structure comprises a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a methylene-linked tert-butyl carbamate group, and it exists as a hydrochloride salt to enhance solubility and stability. The compound is stored under inert conditions at 2–8°C, indicating sensitivity to moisture or oxidation .

As a pharmaceutical intermediate, it serves as a critical building block in drug discovery, particularly for molecules targeting neurological or metabolic disorders. Its stereochemistry (R-configuration) is significant for enantioselective interactions with biological targets. The GHS hazard profile includes warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

IUPAC Name |

tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUDEPABMRKFFT-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662558 | |

| Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217858-20-2 | |

| Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Boc Activation : Di-tert-butyl dicarbonate (Boc anhydride) reacts with the amine in the presence of a base, forming the carbamate bond.

-

Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Typical Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Temperature : 0–25°C

-

Time : 4–12 hours

Example Protocol :

-

Dissolve (R)-pyrrolidin-3-ylmethylamine (1.0 equiv) in anhydrous DCM under nitrogen.

-

Add TEA (1.2 equiv) and cool to 0°C.

-

Slowly add Boc anhydride (1.1 equiv) and stir for 6 hours at room temperature.

-

Quench with water, extract with DCM, and concentrate.

-

Purify via silica gel chromatography (eluent: hexane/ethyl acetate).

-

Dissolve the Boc-protected amine in diethyl ether and add HCl gas to precipitate the hydrochloride salt.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Boc Anhydride Equiv | 1.05–1.10 | Prevents overuse |

| Reaction Temperature | 20–25°C | Balances rate/side reactions |

| Purification Method | Column chromatography | ≥95% purity |

Alternative Route Using tert-Butyl Chloroformate

For substrates sensitive to Boc anhydride, tert-butyl chloroformate (Boc-Cl) serves as an alternative electrophile.

Procedure :

-

Combine (R)-pyrrolidin-3-ylmethylamine (1.0 equiv) and Boc-Cl (1.05 equiv) in THF at −10°C.

-

Add aqueous sodium bicarbonate (1.5 equiv) dropwise.

-

Stir for 3 hours, extract with ethyl acetate, and concentrate.

-

Crystallize the product from hexane/ethyl acetate.

Advantages :

-

Faster reaction time (<4 hours).

-

Reduced side products from over-alkylation.

Challenges :

-

Strict temperature control (−10°C) to minimize carbamate decomposition.

Enantioselective Synthesis from (R)-Proline

To ensure chiral integrity, the starting amine is often derived from (R)-proline via a three-step sequence:

-

Reduction : (R)-Proline → (R)-pyrrolidin-3-ol using LiAlH4.

-

Mitsunobu Reaction : Convert hydroxyl to methylene group via triphenylphosphine/diethyl azodicarboxylate.

-

Amine Deprotection : Remove temporary protecting groups (e.g., benzyl) via hydrogenolysis.

Critical Considerations :

-

Optical Purity : Chiral HPLC confirms enantiomeric excess (ee >99%).

-

Scale-Up Feasibility : Hydrogenolysis requires high-pressure equipment.

Hydrochloride Salt Formation

The final step involves protonating the Boc-protected amine with HCl:

Methods :

-

Gaseous HCl : Bubbled into a solution of the free base in diethyl ether.

-

Aqueous HCl : Add concentrated HCl to an ethanol solution, followed by rotary evaporation.

Characterization Data :

-

Melting Point : 148–150°C (decomposes).

-

1H NMR (D2O): δ 1.42 (s, 9H, Boc), 3.15–3.45 (m, 4H, pyrrolidine), 4.10 (q, 1H, CH-N).

-

HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Manufacturing

Large-scale production employs continuous flow reactors to enhance reproducibility:

Process Parameters :

| Stage | Conditions | Outcome |

|---|---|---|

| Boc Protection | 50°C, 2-hour residence time | 98% conversion |

| Salt Formation | In-line HCl addition | 99.5% purity |

| Crystallization | Anti-solvent (hexane) | 90% recovery |

Cost Drivers :

-

Chiral starting materials account for 60% of total costs.

-

Solvent recycling reduces waste disposal expenses.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

tert-Butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate (CAS: 186201-09-2)

- Molecular Formula : C₁₀H₁₇FN₂O₂

- Molecular Weight : 216.26 g/mol

- Key Differences: Fluorination at the 4-position of the pyrrolidine ring increases metabolic stability and lipophilicity compared to the non-fluorinated parent compound. The absence of a hydrochloride salt reduces aqueous solubility .

tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3)

- Molecular Formula : C₈H₁₇ClN₂O₂

- Molecular Weight : 216.69 g/mol

- The reduced steric bulk may improve binding to compact enzyme active sites .

Hydroxylated and Spirocyclic Derivatives

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (CAS: 1820575-70-9)

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6)

- Molecular Formula : C₁₁H₂₁ClN₂O₂

- Molecular Weight : 260.75 g/mol

- Key Differences : The spirocyclic framework provides rigid 3D geometry, improving selectivity for receptors that favor constrained binding pockets. The additional nitrogen atom introduces a second site for functionalization .

Fluorinated and Allylated Analogues

trans-3,4-difluoropyrrolidine hydrochloride (CAS: 869481-92-5)

- Molecular Formula : C₄H₇F₂ClN

- Molecular Weight : 158.56 g/mol

- Key Differences : Dual fluorination at the 3- and 4-positions significantly elevates electronegativity and resistance to oxidative metabolism. The lack of a carbamate group simplifies synthesis but reduces versatility in downstream modifications .

(2R)-2-allylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 177206-69-8)

- Molecular Formula: C₈H₁₄ClNO₂

- Molecular Weight : 191.66 g/mol

- Key Differences : The allyl substituent and carboxylic acid group introduce sites for conjugation (e.g., peptide coupling). The compound’s zwitterionic nature at physiological pH may limit membrane permeability compared to neutral carbamates .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : Fluorinated analogs (e.g., CAS 186201-09-2) exhibit prolonged half-lives in vitro due to reduced cytochrome P450-mediated oxidation .

- Solubility vs. Permeability : Hydroxylated derivatives (e.g., CAS 1820575-70-9) show superior aqueous solubility but may require prodrug strategies for blood-brain barrier penetration .

- Spirocyclic Rigidity : Compounds like CAS 236406-55-6 demonstrate >10-fold selectivity in kinase inhibition assays compared to flexible pyrrolidine-based structures .

Biological Activity

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (CAS Number: 1217858-20-2) is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of carbamates and features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a methyl group linked to a carbamate moiety. The hydrochloride form enhances its solubility, making it suitable for various biological applications.

- Molecular Formula : C₁₀H₂₁ClN₂O₂

- Molecular Weight : 236.74 g/mol

- Purity : ≥ 95%

- Storage Conditions : Inert atmosphere, 2-8°C

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, but preliminary studies suggest several potential applications:

- Antiparasitic Activity : Similar compounds have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, related compounds have demonstrated significant reductions in parasitemia in infected models .

- Synthesis of Bioactive Molecules : This compound has been utilized in the synthesis of azaheterocycles from N-carbamate-protected amino alcohols, indicating its role as an intermediate in creating biologically active derivatives.

- Potential Neuroactive Properties : Given the structural similarity to known neuroactive compounds, there is a hypothesis that it may exhibit neuroprotective or psychoactive properties, although specific studies are lacking.

Table 1: Summary of Biological Activities Associated with Similar Compounds

Case Study: Antiparasitic Efficacy

In a comparative study involving various carbamate derivatives, compounds structurally similar to this compound were tested for their efficacy against T. brucei. Results indicated that modifications to the pyrrolidine structure could enhance activity significantly, with some derivatives achieving an EC50 of less than 0.03 μM, highlighting the importance of structural optimization in drug design .

While specific mechanisms for this compound remain largely unexplored, its structural characteristics suggest potential interactions with biological targets such as receptors involved in neurotransmission or metabolic pathways relevant to parasitic infections.

Q & A

Q. What are the key synthetic routes for preparing (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step protection-deprotection strategies. For example:

- Step 1 : Introduce the tert-butyl carbamate (Boc) group to the pyrrolidine nitrogen under basic conditions (e.g., Boc anhydride with DMAP catalyst).

- Step 2 : Functionalize the pyrrolidine ring via alkylation or reductive amination. describes analogous steps using tert-butyl carbamate intermediates with cyclohexylamine derivatives .

- Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl in polar solvents (e.g., ethanol). Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry of Boc-protecting reagents to minimize side reactions. highlights purification via recrystallization or column chromatography for similar carbamates .

Q. How can the stereochemical purity of this compound be validated?

Use chiral HPLC or polarimetry to confirm enantiomeric excess. For example:

- Chiral HPLC : A Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase can resolve enantiomers.

- Optical Rotation : Compare observed [α]D values with literature data (e.g., evidence 23 lists (R)-configured pyrrolidine derivatives with specific rotations) .

- X-ray Crystallography : If single crystals are obtained, confirm absolute configuration via diffraction analysis .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm, pyrrolidine protons at δ 2.5–3.5 ppm). provides structural descriptors for related carbamates .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) to confirm molecular weight (C₁₀H₂₁ClN₂O₃, 238.71 g/mol) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; typical decomposition >200°C for Boc-protected amines.

Advanced Research Questions

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions. Stability studies in evidence 5 suggest storage at 2–8°C under inert atmosphere to prevent Boc-group hydrolysis . For buffer compatibility:

- Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to assess protonation effects.

- Monitor degradation via LC-MS over 48 hours at 37°C.

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

Racemization risks arise during alkylation or acidic/basic conditions. Mitigation approaches:

- Low-Temperature Reactions : Perform reactions at 0–4°C to reduce epimerization (e.g., evidence 2 uses ice baths for amine alkylation) .

- Steric Hindrance : Use bulky leaving groups (e.g., tosylates) to slow nucleophilic substitution.

- Enzymatic Resolution : Lipase-mediated kinetic resolution can recover the (R)-enantiomer from racemic mixtures .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Docking Studies : Use software like AutoDock Vina to model binding to dopamine or serotonin receptors, leveraging the pyrrolidine scaffold’s affinity for aminergic GPCRs.

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories; evidence 24 highlights bicyclic amines’ conformational flexibility in target binding .

- Pharmacophore Mapping : Align the carbamate’s hydrogen-bond acceptors with key receptor residues.

Contradictions & Limitations

- Stereochemical Assignments : lists conflicting configurations for similar compounds (e.g., rel- vs. (R)-designations); always validate with experimental data .

- Stability Data : While evidence 5 recommends cold storage, accelerated stability studies under humid conditions are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.